molecular formula C15H25NO4 B2814249 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid CAS No. 2375259-11-1

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid

Cat. No. B2814249
CAS RN: 2375259-11-1
M. Wt: 283.368
InChI Key: PIMJDEWYDQFGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. 5]nonan-8-yl]acetic acid.

Scientific Research Applications

Synthesis Techniques

  • Spirocyclic Oxetane-Fused Benzimidazole : This compound has been used in the synthesis of spirocyclic oxetanes, leading to the formation of tetracyclic systems like spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] and N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (Gurry, McArdle, & Aldabbagh, 2015).

  • Reductive Cleavage and Transformations : It is involved in the reductive cleavage of the N–O bond in isoxazolidine rings, forming 1,3-amino alcohols which undergo cyclization to yield bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).

  • Electrophile Amination of C-H-Acidic Compounds : This compound participates in electrophilic amination reactions with various C-H acids, leading to diverse chemical structures like 1,4-diazaspiro[4.5]decanones (Andreae, Schmitz, Wulf, & Schulz, 1992).

Biologically Active Compound Synthesis

Antimicrobial and Antiviral Applications

  • Synthesis of Spiroheterocyclic Compounds : This compound has been used in synthesizing spiroheterocyclic compounds with potential antimicrobial properties against various pathogens (Suter, Stoykova, Linden, & Heimgartner, 2000).

  • Anti-Coronavirus Activity : Certain derivatives of this compound have shown inhibitory effects on human coronavirus replication, indicating its potential in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

  • Novel Antibacterial Quinolines : It's involved in the synthesis of novel quinolines with potent antibacterial activity against respiratory pathogens, showing promise in treating respiratory tract infections (Odagiri et al., 2013).

Other Chemical Transformations

  • Synthesis of Pyrrole Derivatives : The compound is utilized in the synthesis of diverse pyrrole derivatives, showcasing its versatility in chemical transformations (Belikov et al., 2016).

properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-5-11(9-12(17)18)10-15(16)6-4-7-15/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMJDEWYDQFGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.